REACTION_CXSMILES
|
[H-].[Na+].[Br-].[C:4]([CH2:7][CH2:8][CH2:9][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:6])=[O:5].[C:29]1(=O)[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1.[CH:36](N(C(C)C)CC)(C)C.CI>CS(C)=O.O1CCCC1.C(OCC)(=O)C>[C:29]1(=[CH:9][CH2:8][CH2:7][C:4]([O:6][CH3:36])=[O:5])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1 |f:0.1,2.3|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The bright red solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
A twice hexane washed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C.
|
Type
|
STIRRING
|
Details
|
stirred 1 hour at room temperature, 2 hours at 40°-45° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 10 ml of water
|
Type
|
ADDITION
|
Details
|
diluted with 600 ml of ice water containing 50 ml of concentrated sulfuric acid and 250 ml of brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow oil was dissolved in 500 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours under nitrogen at room temperature
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with 5% sodium sulfate and with saturated aqueous sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on Silica Gel eluting with ethyl acetate in hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=CCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.43 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |